molecular formula C10H14BrNO B13163478 4-Amino-2-(4-bromophenyl)butan-2-ol

4-Amino-2-(4-bromophenyl)butan-2-ol

Cat. No.: B13163478
M. Wt: 244.13 g/mol
InChI Key: WKAFWBXSWZHMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(4-bromophenyl)butan-2-ol is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . This compound is characterized by the presence of an amino group, a bromophenyl group, and a butanol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-bromophenyl)butan-2-ol typically involves the nucleophilic substitution reaction of 4-bromobenzyl chloride with 2-amino-2-butanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chloride group with the amino group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-bromophenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), sodium thiolate (NaS)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted derivatives with different functional groups

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(4-bromophenyl)butan-2-ol is unique due to the presence of both an amino group and a bromophenyl group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-amino-2-(4-bromophenyl)butan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-10(13,6-7-12)8-2-4-9(11)5-3-8/h2-5,13H,6-7,12H2,1H3

InChI Key

WKAFWBXSWZHMOA-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.